

A Comprehensive Technical Guide to 3-Methyl-1H-indole-2-carbonitrile

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Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carbonitrile

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This guide provides an in-depth overview of **3-Methyl-1H-indole-2-carbonitrile**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity and Structure

3-Methyl-1H-indole-2-carbonitrile is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a prominent structural motif in numerous biologically active compounds and natural products, making its derivatives, such as this one, of significant interest in medicinal chemistry.^{[1][2]}

The IUPAC name for this compound is **3-Methyl-1H-indole-2-carbonitrile**.^[3] Its structure consists of a bicyclic system with a fused benzene and pyrrole ring. A methyl group is attached at position 3 and a nitrile group at position 2 of the indole ring.

Chemical Structure:

A 2D representation of the **3-Methyl-1H-indole-2-carbonitrile** structure.

Physicochemical and Spectral Data

The key properties of **3-Methyl-1H-indole-2-carbonitrile** are summarized in the table below. This data is essential for its identification, characterization, and application in experimental

settings.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ N ₂	[3][4]
Molecular Weight	156.18 g/mol	[3][4]
CAS Registry Number	13006-59-2	[3]
Appearance	Varies; can be a solid	-
Isomeric SMILES	<chem>CC1=C(NC2=CC=CC=C12)C#N</chem>	[4]
InChI Key	XOILSNZVQVLOED-UHFFFAOYSA-N	[3]

Experimental Protocols: Synthesis

The synthesis of substituted indole-2-carbonitriles can be achieved through various synthetic routes. Cross-coupling reactions are a common and effective method for creating functionalized indole skeletons.[1][5] Below is a generalized experimental protocol for the synthesis of a related compound, which can be adapted for **3-Methyl-1H-indole-2-carbonitrile**. This protocol describes the iodination of an indole derivative, a key step often followed by coupling reactions.

Protocol: Iodination of 1H-indole-2-carbonitrile[1]

This procedure details the synthesis of 3-iodo-1H-indole-2-carbonitrile, a precursor that could potentially be used in subsequent reactions to introduce the methyl group.

- Materials and Reagents:
 - 1H-indole-2-carbonitrile (1.0 equiv.)
 - Potassium hydroxide (KOH) (3.6 equiv.)
 - Iodine (I₂) (1.0 equiv.)

- Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Water
- Procedure:
 - Dissolve 1H-indole-2-carbonitrile (e.g., 2.0 g, 14.1 mmol) in DMF (10 mL) in a suitable reaction flask.
 - Add KOH (0.79 g, 50.3 mmol) to the solution in small portions.
 - Stir the mixture at room temperature for 30 minutes.
 - Cool the mixture to 0 °C in an ice bath.
 - Prepare a solution of iodine (3.57 g, 14.1 mmol) in DMF (3 mL).
 - Add the iodine solution dropwise to the reaction mixture at 0 °C.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
 - Pour the reaction mixture into a beaker containing water (600 mL) and saturated aqueous NH_4Cl (40 mL).
 - Stir the resulting mixture for 30 minutes to allow for precipitation.
 - Collect the precipitate by filtration using a Büchner funnel.
 - Dry the collected solid under vacuum for 2 hours to yield the 3-iodo-1H-indole-2-carbonitrile product.

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of indole derivatives.



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A generalized workflow for the synthesis and characterization of indole derivatives.

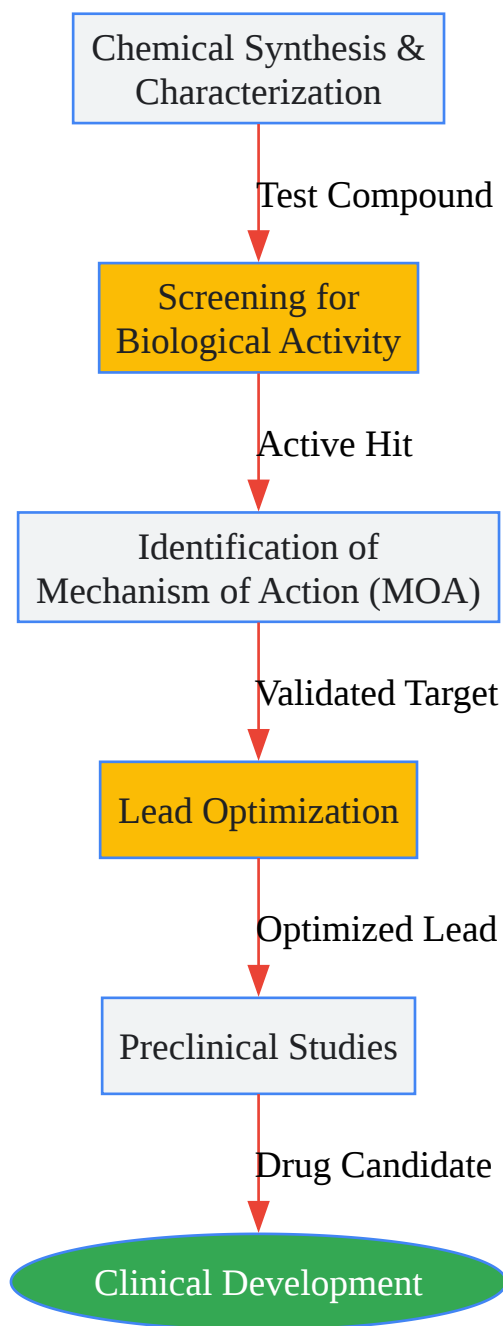
Biological and Pharmacological Context

Indole derivatives are of great interest in drug discovery due to their wide range of biological activities.[2][6] The indole nucleus is a key building block in many pharmaceuticals and natural products.[1] These compounds have been investigated for various therapeutic applications, including:

- **Anticancer Agents:** Certain indole derivatives have shown potential in inhibiting the proliferation of cancer cells.
- **Antimicrobial Activity:** The indole scaffold is present in compounds with activity against various bacterial and fungal strains.[6]
- **Antiviral Properties:** Research has explored indole derivatives as potential inhibitors of viral replication, including for viruses like Hepatitis C.
- **Enzyme Inhibition:** Some indole compounds can act as inhibitors of enzymes such as cytochrome P450, which is crucial for drug metabolism.

While the specific biological activities of **3-Methyl-1H-indole-2-carbonitrile** are not as extensively documented as some other indole derivatives, its structural similarity to other biologically active indoles makes it a compound of interest for further investigation in drug development programs. For instance, the related compound 3-methylindole (skatole) is known to form DNA adducts after metabolic activation, indicating its potential as a mutagenic or carcinogenic agent, which highlights the importance of understanding the biological interactions of such structures.[7][8]

The following diagram illustrates a conceptual relationship between the chemical structure of an indole derivative and its potential progression toward a therapeutic application.



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Logical progression from chemical synthesis to drug development for a novel compound.

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